1-[(2-chlorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a carboxamide group, and various substituents including a chlorophenyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent functionalization with the chlorophenyl and methanesulfonyl groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methanesulfonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Comparison: Compared to similar compounds, 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE may exhibit unique properties due to the presence of the chlorophenyl group This can influence its reactivity, binding affinity, and overall biological activity
Properties
Molecular Formula |
C23H29ClN2O3S |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29ClN2O3S/c1-16(2)20-9-6-7-17(3)22(20)25-23(27)18-11-13-26(14-12-18)30(28,29)15-19-8-4-5-10-21(19)24/h4-10,16,18H,11-15H2,1-3H3,(H,25,27) |
InChI Key |
GIIFAMUNUNMZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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